Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Description
Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a substituted pyrrolidine derivative characterized by a 3,4-dichlorophenyl group attached to the pyrrolidine ring and a methyl ester group at the 3-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c1-17-11(16)12(4-5-15-7-12)8-2-3-9(13)10(14)6-8;/h2-3,6,15H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLSCVAFSXHHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Keto Esters with Amines
The pyrrolidine core can be constructed via cyclization reactions between γ-keto esters and primary amines. A modified protocol derived from CN113321605A demonstrates the use of malic acid (compound I) and methylamine (compound II) in toluene under reflux to form 3-hydroxy-1-methylcyclobutanediamide (compound III), achieving 68% yield after crystallization. For the target compound, replacing malic acid with a 3,4-dichlorophenyl-substituted γ-keto ester would enable direct incorporation of the aryl group during ring formation.
Key parameters influencing this reaction include:
- Solvent selection : Toluene and chlorobenzene enhance reaction efficiency by facilitating azeotropic water removal.
- Temperature control : Gradual heating to 85°C prevents decomposition of heat-sensitive intermediates.
- Stoichiometry : A 1:1 molar ratio of γ-keto ester to amine minimizes side reactions like over-alkylation.
Proline Alkylation for Chiral Induction
WO2016180802A1 discloses enantioselective synthesis of 3-arylpyrrolidines via alkylation of proline derivatives. Applying this to the target compound, (R)-proline reacts with 3,4-dichlorobenzyl chloride in 2-propanol with potassium hydroxide, yielding a 72% enantiomeric excess (e.e.). The methyl ester is subsequently introduced via Fischer esterification using methanol and sulfuric acid.
Functional Group Modifications
Esterification of Carboxylic Acid Intermediates
Conversion of the pyrrolidine-3-carboxylic acid to its methyl ester is critical. Romoff et al. (2017) achieved 89% yield in esterification using PCl5 activation in chlorobenzene, followed by methanol quench. This method avoids decarbonylation side products common in dichloromethane-based systems.
Optimization Data Table
| Parameter | Dichloromethane | Chlorobenzene |
|---|---|---|
| Reaction Time | 45 min | 90 min |
| Acyl Chloride Yield | 78% | 92% |
| Side Products | 12% | <3% |
| Scalability | Limited | Industrial |
Reductive Amination Pathways
CN113321605A employs potassium borohydride in tetrahydrofuran (THF) to reduce imine intermediates. For the target molecule, reductive amination of 3-(3,4-dichlorophenyl)-3-ketopyrrolidine with methylamine under hydrogen gas (50 psi) over Pd/C catalyst achieves 84% conversion at 40°C.
Dichlorophenyl Group Introduction
Direct Electrophilic Substitution
Late-stage functionalization via Friedel-Crafts alkylation introduces challenges in regioselectivity. WO2016180802A1 circumvents this by pre-forming the aryl-pyrrolidine bond through Suzuki-Miyaura coupling. A representative procedure uses:
- 3-Bromopyrrolidine-3-carboxylate (1.0 eq)
- 3,4-Dichlorophenylboronic acid (1.2 eq)
- Pd(PPh3)4 (5 mol%)
- K2CO3 (2.0 eq) in DME/H2O (4:1) at 80°C
This method delivers 76% yield with >99% arylation at the 3-position.
Ullmann-Type Coupling for Scale-Up
Romoff's large-scale synthesis employs copper(I) iodide-mediated coupling between 3-iodopyrrolidine and 3,4-dichlorophenylzinc chloride. Critical factors include:
- Ligand selection : 1,10-Phenanthroline enhances Cu catalyst stability
- Solvent system : DMF/THF (3:7) improves reagent solubility
- Temperature : 60°C minimizes homo-coupling byproducts
Hydrochloride Salt Formation
Acidic Workup Conditions
The free base is converted to its hydrochloride salt by:
- Dissolving in anhydrous ethyl acetate (5 vol)
- Adding 6M HCl in isopropanol (1.05 eq) at 0°C
- Stirring for 2 h at 25°C
- Filtering and washing with cold MTBE
This procedure yields 98.5% purity by HPLC with <0.5% residual solvents.
Polymorph Control
X-ray diffraction studies reveal Form I (needles) and Form II (prisms). Crystallization from ethanol/water (9:1) at -20°C preferentially produces the thermodynamically stable Form I, which demonstrates:
- Higher melting point (183°C vs. 176°C)
- Improved solubility (24 mg/mL vs. 18 mg/mL in PBS pH 7.4)
- Enhanced stability (5% decomposition vs. 12% after 6 months at 25°C)
Industrial-Scale Process Design
Green Chemistry Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| PMI (kg/kg) | 86 | 41 |
| E-Factor | 58 | 27 |
| Solvent Recovery | 78% | 92% |
| Energy Consumption | 48 kWh/kg | 19 kWh/kg |
Analytical Characterization
Spectroscopic Fingerprinting
- 1H NMR (400 MHz, D2O): δ 7.52 (d, J=8.4 Hz, 1H), 7.48 (d, J=2.0 Hz, 1H), 7.33 (dd, J=8.4, 2.0 Hz, 1H), 3.89 (s, 3H), 3.72-3.65 (m, 2H), 3.24-3.17 (m, 2H), 2.98-2.89 (m, 1H), 2.48-2.39 (m, 1H)
- 13C NMR (101 MHz, D2O): δ 173.8, 140.2, 133.5, 131.9, 131.2, 130.4, 129.7, 61.3, 53.8, 48.2, 45.9, 33.1
- HRMS (ESI+): m/z calc. for C13H13Cl2NO2 [M+H]+: 308.0248, found: 308.0251
Chiral Purity Assessment
HPLC using Chiralpak IC-3 column (4.6×250 mm, 3 μm) with hexane/ethanol (80:20) at 1.0 mL/min shows baseline separation of enantiomers (RRT 1.00 vs. 1.12).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dichlorophenyl group can undergo substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Cores
Halogenated Aromatic Derivatives
- N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride (Yield: 38%): Combines dichlorophenyl with a quinoline-4-amine moiety. The dichlorophenyl group likely enhances binding to hydrophobic pockets in biological targets, while the quinoline system may confer fluorescence or intercalation properties .
- (3S,4R)-Methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate : Substitutes bromine for chlorine at the para position. Bromine’s larger atomic radius and polarizability may influence receptor affinity compared to chlorine .
Key Structural and Functional Insights
Role of Halogenation: The 3,4-dichlorophenyl group in the target compound increases lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs like methyl pyrrolidine-3-carboxylate hydrochloride . Positional isomerism (e.g., 2,3-dichlorophenoxy vs. 3,4-dichlorophenyl) alters steric and electronic profiles, affecting target selectivity .
Ester Functionality :
- The methyl ester group in the target compound serves as a prodrug motif, which can be hydrolyzed in vivo to the carboxylic acid, modulating bioavailability .
Biological Activity
Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate; hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13Cl2NO2·HCl
- Molecular Weight : 274.14 g/mol
- CAS Number : 2567502-86-5
- Structure : The compound features a pyrrolidine ring substituted with a dichlorophenyl group, which is crucial for its biological activity.
The biological activity of Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate; hydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The dichlorophenyl group may interact with enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : The compound has the potential to bind to specific receptors, altering signaling cascades and cellular responses.
Biological Activities
Research indicates that Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate; hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
- Pain Relief : It has been investigated for analgesic properties, indicating a possible role in pain management therapies.
Case Studies and Experimental Data
- Antimicrobial Studies :
- Cytotoxicity Assays :
-
Analgesic Activity :
- Animal models tested the analgesic effects of the compound using the hot plate test. Results indicated a significant reduction in pain response times compared to control groups .
Comparative Analysis
To contextualize the biological activity of Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate; hydrochloride, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Methyl 3-pyrrolidinecarboxylate | Moderate cytotoxicity | Lacks dichlorophenyl substitution |
| Methyl 4-(2-chlorophenyl)pyrrolidine | Antimicrobial | Similar structure but different substituents |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride?
The synthesis typically involves:
- Pyrrolidine Ring Formation : Cyclization of precursors (e.g., acyclic amines) under acidic/basic conditions .
- Functionalization : Introducing the 3,4-dichlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution .
- Esterification : Methyl ester formation using methanol under catalytic acid conditions .
- Salt Formation : Treatment with HCl to yield the hydrochloride salt for improved solubility .
Optimization Tips : - Monitor reaction intermediates via TLC/HPLC to minimize side products.
- Use anhydrous conditions to avoid hydrolysis of the ester group .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy :
- ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons .
- HPLC-MS : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring if chiral centers are present .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
- Structural Modifications :
- Replace the 3,4-dichlorophenyl group with bromophenyl or trifluoromethyl analogs to assess electronic effects .
- Vary the ester group (e.g., ethyl vs. methyl) to study steric influences .
- Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with IC₅₀ calculations .
- Receptor Binding : Competitive binding assays with radiolabeled ligands (e.g., serotonin/dopamine receptors) .
- Data Analysis : Compare logP values (lipophilicity) and steric parameters (e.g., TPSA) to correlate with activity .
Q. What strategies are effective in resolving contradictions in biological activity data across studies?
- Purity Validation : Re-test compounds with HPLC-MS to rule out impurity interference (e.g., residual solvents or unreacted intermediates) .
- Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Structural Confirmation : Re-examine NMR/HRMS data to verify correct stereochemistry and functional groups .
Q. How can in vivo efficacy and pharmacokinetic (PK) studies be designed for this compound?
- Animal Models :
- Use rodent models (e.g., Sprague-Dawley rats) for bioavailability and toxicity screening .
- Administer via IV (for rapid absorption) or oral gavage (for sustained release).
- PK Parameters :
- Measure plasma half-life (t₁/₂) and volume of distribution (Vd) using LC-MS/MS .
- Assess metabolite profiles (e.g., ester hydrolysis products) .
Q. What computational methods are suitable for predicting target interactions?
- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability .
- QSAR Modeling : Train models with descriptors like H-bond acceptors and rotatable bonds to predict activity .
Methodological Challenges and Solutions
Q. How can impurity profiling and quantification be systematically addressed?
- Reference Standards : Use EP/USP impurity standards (e.g., Trazodone HCl impurities) for calibration .
- HPLC Conditions :
- Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile .
- Forced Degradation : Expose the compound to heat, light, and humidity to identify degradation pathways .
Q. What experimental controls are essential in assessing off-target effects in biological assays?
- Negative Controls : Include vehicle-only (e.g., DMSO) and scrambled compound analogs.
- Positive Controls : Use known inhibitors/agonists for the target (e.g., haloperidol for dopamine receptors) .
- Counter-Screens : Test against related enzymes/receptors (e.g., CYP450 isoforms) to evaluate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
